molecular formula C25H27NO B5208023 N,N-dibenzyl-4-tert-butylbenzamide CAS No. 302909-53-1

N,N-dibenzyl-4-tert-butylbenzamide

Cat. No. B5208023
CAS RN: 302909-53-1
M. Wt: 357.5 g/mol
InChI Key: VXAJKOODEIYIMZ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-4-tert-butylbenzamide, also known as DBBA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DBBA is a white crystalline solid with a molecular weight of 399.53 g/mol and a melting point of 168-170 °C.

Scientific Research Applications

N,N-dibenzyl-4-tert-butylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-tert-butylbenzamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-4-tert-butylbenzamide has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to have low toxicity and good stability. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N,N-dibenzyl-4-tert-butylbenzamide. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of HDAC. Another direction is to explore its potential applications in other areas, such as material science and organic synthesis. Additionally, research could focus on developing derivatives of this compound with improved properties, such as increased water solubility or enhanced anticancer activity.

Synthesis Methods

The synthesis of N,N-dibenzyl-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

properties

IUPAC Name

N,N-dibenzyl-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-25(2,3)23-16-14-22(15-17-23)24(27)26(18-20-10-6-4-7-11-20)19-21-12-8-5-9-13-21/h4-17H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAJKOODEIYIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302909-53-1
Record name N,N-DIBENZYL-4-TERT-BUTYLBENZAMIDE
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